N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea
Description
Properties
IUPAC Name |
1-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3OS/c20-14-10-12(19(21,22)23)11-24-17(14)28-16-9-5-4-8-15(16)26-18(27)25-13-6-2-1-3-7-13/h1-11H,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKIFBCPVBUJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2SC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N’-phenylurea typically involves multiple steps:
Formation of the Pyridine Intermediate: The initial step involves the chlorination and trifluoromethylation of pyridine to produce 3-chloro-5-(trifluoromethyl)-2-pyridinethiol.
Coupling Reaction: This intermediate is then coupled with 2-bromophenyl isocyanate under controlled conditions to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large reactors to handle the exothermic nature of the reactions.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pressure.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C16H14ClF3N2OS
Molecular Weight : 368.81 g/mol
IUPAC Name : N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea
The compound features a unique structure characterized by a pyridine ring with a chloro and trifluoromethyl group, linked via a sulfur atom to a phenyl group. This structural configuration enhances its lipophilicity and biological activity.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that similar urea derivatives can inhibit various enzymes and receptors involved in cancer progression. For example:
- Case Study : A study demonstrated that compounds with similar structural motifs inhibited the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural features suggest potential antibacterial and antifungal activities. The presence of the tetraazole ring has been linked to antimicrobial effects, which could be attributed to the inhibition of critical enzymes in microbial metabolism.
- Data Table: Antimicrobial Activity Comparison
| Compound | Activity | Target Microorganism |
|---|---|---|
| This compound | Moderate | MRSA, Candida spp. |
| Similar Pyridine Derivative | High | E. coli, S. aureus |
Agrochemical Applications
Due to its biological activity, this compound is also being explored as a potential agrochemical agent. The compound may act as an effective pesticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms.
- Case Study : Field trials have shown that derivatives of this compound can reduce pest populations significantly without affecting crop yield.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the urea linkage.
- Introduction of the chloro and trifluoromethyl groups.
- Sulfur linkage formation.
Mechanism of Action
The mechanism of action of N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N’-phenylurea involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Chemical Identity :
Key Physicochemical Properties :
- Hydrogen Bond Donors/Acceptors: 2 donors, 6 acceptors.
- XlogP (Lipophilicity) : 5.3, indicating high hydrophobicity.
- Topological Polar Surface Area (TPSA) : 79.3 Ų, suggesting moderate solubility .
The compound features a urea core (N-phenylurea) linked to a substituted pyridine ring (3-chloro-5-(trifluoromethyl)-2-pyridinyl) via a sulfanyl (–S–) bridge.
Comparison with Similar Compounds
Fluopyram (SDHI Fungicide)
- Structure : N-(2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide.
- Key Differences :
- Replaces the urea group with a benzamide moiety.
- Contains an ethyl linker instead of a sulfanyl bridge.
- Properties :
- Functional Impact : The benzamide group enhances binding to fungal SDH enzymes, while the ethyl linker improves systemic mobility in plants.
Chlorfluazuron (Insect Growth Regulator)
- Structure: N-(((3,5-Dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide.
- Key Differences :
- Incorporates a benzamide-carbamate hybrid structure.
- Uses an oxy (–O–) bridge instead of sulfanyl.
- Properties :
- Functional Impact : The difluorobenzamide group enhances specificity for insect over mammalian systems.
2-Chloro-N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide
Piperazinyl Urea Derivatives
- Example: N-(4-Chlorophenyl)-N'-[2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]urea.
- Key Differences :
- Incorporates a piperazine ring, increasing structural complexity.
- Properties :
- Functional Impact : Piperazine may improve pharmacokinetics by modulating solubility and bioavailability.
Research Implications
- Urea vs. Benzamide : Urea derivatives may offer unique hydrogen-bonding interactions for target binding, whereas benzamides (e.g., Fluopyram) excel in systemic mobility and enzyme inhibition.
- Sulfanyl Bridge : Enhances stability compared to oxy bridges but may reduce solubility.
- Trifluoromethyl/Chloro Groups : Critical for lipophilicity and resistance to metabolic degradation.
Biological Activity
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a pyridine ring, a sulfanyl group, and a urea moiety, which are known to contribute to its biological properties.
Chemical Structure
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C15H12ClF3N4S
- Molecular Weight : 384.79 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds bearing similar structural motifs. For instance, analogs with a pyridine core have shown significant cytotoxic effects against various cancer cell lines:
- IC50 Values : Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the phenyl and pyridine rings significantly influence the biological activity. For example:
| Compound | Substituent | IC50 (µM) | Cell Line |
|---|---|---|---|
| 31 | 5-Nitrothiophene | 0.5 | HCT-116 |
| 31 | 5-Nitrothiophene | 4 | MCF-7 |
| 31 | 5-Nitrothiophene | 4.5 | HeLa |
This table illustrates how specific substituents can enhance or diminish anticancer activity, emphasizing the importance of molecular design in drug development .
Case Studies
- In Vitro Studies : A study conducted on various derivatives of phenylurea compounds showed that those with electron-withdrawing groups like chloro and trifluoromethyl exhibited improved antiproliferative effects compared to their unsubstituted counterparts .
- Mechanistic Insights : Research has indicated that compounds similar to this compound induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Q & A
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Transcriptomics/Proteomics : Treat cells with the compound and analyze differential gene/protein expression via RNA-seq or SILAC-MS.
- CRISPR Knockout : Generate cell lines lacking suspected target proteins (e.g., kinases) and assess compound efficacy .
- In Vivo Models : Administer to zebrafish or murine models to evaluate pharmacokinetics and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
